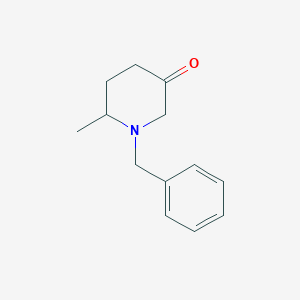

1-Benzyl-6-methylpiperidin-3-one

Beschreibung

Contextualization of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the field of organic and medicinal chemistry. researchgate.netencyclopedia.pubnih.gov These scaffolds are prevalent in a vast array of natural products, particularly alkaloids, and are integral to the design of numerous synthetic pharmaceuticals. researchgate.netencyclopedia.pub The structural versatility of the piperidine moiety allows for the creation of diverse derivatives, including substituted piperidines, spiropiperidines, and condensed piperidine systems. researchgate.netnih.gov

The significance of piperidine scaffolds is underscored by their presence in over twenty classes of pharmaceutical drugs, targeting a wide spectrum of diseases. researchgate.netencyclopedia.pub Compounds incorporating this structural motif have been developed as analgesics, antipsychotics, antihistamines, anti-cancer agents, and for the treatment of Alzheimer's disease. researchgate.netencyclopedia.pub The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiotoxicity. thieme-connect.comresearchgate.net The prevalence of this heterocycle in FDA-approved drugs highlights its importance as a privileged scaffold in drug discovery. researchgate.net

Significance of Ketone Functionalization in Piperidine Derivatives

The functionalization of the piperidine ring is a key strategy for modulating the biological and chemical properties of the resulting derivatives. The introduction of a ketone group, creating a piperidinone, is a particularly important transformation. The ketone functionality provides a reactive handle for a variety of chemical modifications, allowing for the synthesis of highly functionalized piperidines. nih.gov

Ketone-functionalized piperidines are valuable intermediates in the synthesis of more complex molecules. The carbonyl group can undergo a wide range of reactions, such as reductions to alcohols, reductive aminations to introduce new amine functionalities, and additions of organometallic reagents to create new carbon-carbon bonds. researchgate.netgoogleapis.comgoogle.com These transformations enable the generation of structural diversity, which is crucial for structure-activity relationship (SAR) studies in drug discovery. researchgate.net For instance, the synthesis of polyoxy-functionalized piperidines can be achieved through Mannich reactions involving ketone derivatives. nih.govacs.org The strategic placement of a ketone group on the piperidine ring allows for the stereoselective synthesis of substituted piperidines, which is critical for optimizing interactions with biological targets. researchgate.net

Scope of Research on 1-Benzyl-6-methylpiperidin-3-one

The compound this compound is a specific derivative of piperidine that features a benzyl (B1604629) group attached to the nitrogen atom, a methyl group at the 6-position, and a ketone at the 3-position. Its chemical formula is C13H17NO. uni.lu

Structural Characteristics The key structural features of this compound are:

A piperidine ring as the core heterocyclic structure.

An N-benzyl group, which can influence the compound's lipophilicity and binding to biological targets. encyclopedia.pub

A methyl group at the 6-position, which introduces a chiral center and can affect the conformation of the piperidine ring.

A ketone at the 3-position, which, as previously discussed, serves as a key site for further chemical modification.

Research on related N-benzyl-methyl-piperidinone isomers, such as 1-Benzyl-3-methylpiperidin-4-one and 1-Benzyl-4-methylpiperidin-3-one (B104484), indicates that these scaffolds are of interest in organic synthesis and medicinal chemistry. cymitquimica.comsigmaaldrich.com The synthesis of such compounds often involves multi-step procedures, including acylation, quaternization, and reduction reactions. google.com For example, a general approach to similar structures involves the hydrolysis of a partially reduced acetylamino-methyl-pyridine derivative. google.com While specific research focused solely on this compound is not extensively documented in the provided results, the synthetic strategies and chemical properties of its isomers provide a framework for understanding its potential reactivity and applications.

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H17NO |

| InChI | InChI=1S/C13H17NO/c1-11-7-8-13(15)10-14(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

| InChIKey | KZOQTVBEJPFESD-UHFFFAOYSA-N |

| SMILES | CC1CCC(=O)CN1CC2=CC=CC=C2 |

| Monoisotopic Mass | 203.13101 Da |

Compound Index

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-6-methylpiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-7-8-13(15)10-14(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOQTVBEJPFESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83413-42-7 | |

| Record name | 1-benzyl-6-methylpiperidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzyl 6 Methylpiperidin 3 One

Strategic Design of Retrosynthetic Pathways

A well-designed retrosynthetic analysis is crucial for the efficient synthesis of complex molecules like 1-Benzyl-6-methylpiperidin-3-one. bibliotekanauki.pl This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.comijciar.com

Cyclization Reactions for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a key step in the synthesis. Several cyclization strategies can be envisioned.

One of the most powerful methods for the formation of cyclic β-keto esters is the Dieckmann condensation . organic-chemistry.orgwikipedia.org This intramolecular Claisen condensation of a diester is highly effective for creating five- and six-membered rings. wikipedia.org For the synthesis of a 6-methylpiperidin-3-one (B3326965) precursor, a suitably substituted amino diester would be required. The general mechanism involves the deprotonation of an α-carbon to an ester, followed by intramolecular attack on the second ester group to form the cyclic β-keto ester after workup. nrochemistry.com

Another elegant approach is the aza-Diels-Alder reaction , which involves the [4+2] cycloaddition of an azadiene with a dienophile, or a diene with an imine, to form a six-membered nitrogen-containing ring. rsc.org This reaction can be a powerful tool for establishing the initial piperidine scaffold, potentially with stereochemical control. researchgate.netfrontiersin.org

Reductive amination of a δ-ketoaldehyde, followed by intramolecular cyclization, also presents a viable route to the piperidine core.

| Cyclization Strategy | Key Precursor | Brief Description |

| Dieckmann Condensation | Substituted amino diester | Intramolecular Claisen condensation to form a β-keto ester. organic-chemistry.orgwikipedia.org |

| Aza-Diels-Alder Reaction | Diene and imine, or azadiene and dienophile | [4+2] cycloaddition to form the tetrahydropyridine (B1245486) ring. rsc.org |

| Reductive Amination/Cyclization | δ-ketoaldehyde | Formation of an enamine or imine followed by intramolecular cyclization. |

N-Benzylation Strategies for Piperidin-3-one (B1582230) Precursors

The introduction of the benzyl (B1604629) group onto the nitrogen atom can be achieved at various stages of the synthesis. If a pre-formed 6-methylpiperidin-3-one is available, direct N-benzylation is a straightforward approach. This is typically accomplished by reacting the secondary amine with a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed. researchgate.net The choice of base and solvent can be critical to avoid side reactions. In some cases, the N-benzylation can influence the conformation of the piperidine ring. researchgate.net

Alternatively, the benzyl group can be introduced early in the synthesis by starting with benzylamine (B48309) and constructing the piperidine ring around it. For instance, a Michael addition of benzylamine to an appropriate α,β-unsaturated ester, followed by further functionalization and cyclization, would incorporate the N-benzyl group from the outset.

| N-Benzylation Method | Reagents | Key Considerations |

| Direct Alkylation | Benzyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃, Et₃N) | Choice of base and solvent to optimize yield and minimize side reactions. researchgate.net |

| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH(OAc)₃) | Can be performed on a primary or secondary amine precursor. |

| From Benzylamine | Benzylamine, Michael acceptor | Incorporates the benzyl group at an early stage of the synthesis. |

Late-Stage Methyl Group Introduction at C-6

Introducing the methyl group at the C-6 position at a late stage of the synthesis offers a convergent approach. Recent advances in C-H activation and methylation can be particularly valuable. rsc.orgnih.govnih.gov These methods allow for the direct conversion of a C-H bond to a C-CH₃ bond, often with high regioselectivity. For instance, cobalt- or manganese-catalyzed C-H methylation protocols have been developed for the late-stage functionalization of complex molecules, including piperidines. rsc.orgnih.govresearchgate.net These reactions often proceed via radical intermediates and can exhibit high diastereoselectivity due to the conformational rigidity of the piperidine ring intermediates. rsc.org

Another strategy involves the formation of an enamine or enolate from a suitable piperidinone precursor, followed by quenching with an electrophilic methyl source like methyl iodide. The regioselectivity of this alkylation would be a critical factor to control.

| Methylation Strategy | Reagents/Catalysts | Key Features |

| Late-Stage C-H Methylation | Co or Mn catalysts, Methyl source (e.g., Me₃B₃O₃) | Direct functionalization of a C-H bond; can be highly regioselective and diastereoselective. rsc.orgnih.gov |

| Enolate/Enamine Alkylation | Base (e.g., LDA), Methyl iodide | Classic method for α-alkylation of ketones. |

Stereoselective Synthesis and Enantiomeric Control

Controlling the stereochemistry at the C-6 position is a significant challenge in the synthesis of this compound. Both chiral auxiliary-based methods and asymmetric catalysis can be employed to achieve this.

Chiral Auxiliary Approaches and Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of various compounds, including nitrogen heterocycles. wikipedia.orgntu.edu.sgresearchgate.netnih.gov For the synthesis of a chiral 6-methylpiperidine precursor, an Evans auxiliary could be attached to an acyclic precursor to control the stereoselective introduction of the methyl group via an asymmetric alkylation or a Michael addition. The auxiliary is then cleaved and can often be recovered. wikipedia.org Sulfur-based chiral auxiliaries have also been shown to be effective in similar transformations. scielo.org.mx

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Rhodium-catalyzed asymmetric reactions, in particular, have been widely used for the synthesis of chiral piperidines. dicp.ac.cnnih.govthieme-connect.comsnnu.edu.cnorganic-chemistry.org For example, rhodium-catalyzed asymmetric hydrogenation of a suitable pyridinium (B92312) salt precursor could lead to a chiral piperidine. dicp.ac.cn Another powerful method is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, which can be adapted to produce substituted piperidines with high enantioselectivity. nih.gov

| Stereoselective Approach | Example | Principle of Stereocontrol |

| Chiral Auxiliary | Evans Oxazolidinone | The chiral auxiliary creates a diastereomeric intermediate, and steric hindrance directs the approach of reagents to one face of the molecule. wikipedia.orgresearchgate.net |

| Asymmetric Catalysis | Rhodium-catalyzed Hydrogenation | A chiral ligand on the rhodium catalyst creates a chiral environment, leading to the preferential formation of one enantiomer. dicp.ac.cn |

| Asymmetric Catalysis | Rhodium-catalyzed [2+2+2] Cycloaddition | A chiral ligand on the rhodium catalyst controls the stereochemistry of the newly formed stereocenters during the cycloaddition. nih.gov |

Diastereoselective Routes to Substituted Piperidinones

When multiple stereocenters are present, controlling the relative stereochemistry is crucial. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. For instance, in the synthesis of polysubstituted piperidinones, multi-component reactions have been developed that proceed with high diastereoselectivity, often forming a single diastereomer. nih.govresearchgate.net These reactions can create multiple stereocenters in a single step through a cascade of reactions, such as a Knoevenagel condensation-Michael addition-Mannich sequence. nih.gov

The stereochemical outcome of cyclization reactions can also be controlled by the existing stereocenters in the acyclic precursor. For example, an intramolecular Michael-type reaction can be used to prepare 2,6-disubstituted piperidines with good diastereoselectivity.

Chromatographic and Chemical Resolution Techniques for Enantiomers

The separation of enantiomers, a process known as resolution, is critical for producing stereochemically pure compounds. Since enantiomers possess identical physical properties, their separation requires interaction with a chiral environment. libretexts.org For this compound and its derivatives, both chemical and chromatographic methods are employed.

Chemical resolution is a classical technique that involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. libretexts.org For piperidine-based compounds, chiral acids are commonly used. For instance, the resolution of racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine, a closely related derivative, is effectively achieved using chiral tartaric acid derivatives. google.com Specifically, di-p-toluoyl-L-tartaric acid (L-DTTA) has been successfully used to precipitate the desired (3R,4R) diastereomeric salt from a solution, often a mixture of solvents like methanol (B129727) and water. google.comgoogle.comgoogle.com This method can yield the desired enantiomer in excess of 90%. google.com

Enzymatic resolution offers a highly selective alternative. Imine reductases (IREDs) have been utilized in the dynamic kinetic resolution (DKR) of related piperidine intermediates. This biocatalytic approach can achieve an enantiomeric excess greater than 99% for the desired configured products, which is crucial for drug efficacy.

Chromatographic resolution involves the use of a chiral environment within a chromatography system. This is typically achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). lcms.czaocs.org The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. Supercritical Fluid Chromatography (SFC), now evolved into Ultra-Performance Convergence Chromatography (UPC²), is another powerful technique known for effective chiral separations with the advantage of shorter analysis times and reduced solvent consumption compared to HPLC. lcms.cz While highly effective, chiral chromatography can be expensive, particularly on an industrial scale, which is why some synthetic routes are designed to use pure enantiomeric starting materials to avoid this separation step later in the process. google.com

Table 1: Comparison of Resolution Techniques for Piperidine Enantiomers

| Technique | Principle | Resolving Agent/Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Resolution | Formation of separable diastereomeric salts. libretexts.org | e.g., Di-p-toluoyl-L-tartaric acid (L-DTTA). google.comgoogle.com | Cost-effective for large scale, well-established. | May require optimization of solvent and conditions; reagent recovery. |

| Enzymatic Resolution | Enzyme-catalyzed reaction of one enantiomer. wikipedia.org | e.g., Imine Reductases (IREDs). | High enantioselectivity (>99% ee), mild conditions. | Enzyme cost and stability, substrate specificity. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. lcms.cz | Chiral HPLC or UPC² columns. lcms.cz | High purity separation, analytical and preparative scale. | High cost of columns and solvents, can be complex to scale up. google.com |

Process Optimization for Synthetic Efficiency and Yield

Catalyst Selection and Reaction Condition Refinement

The choice of catalyst and the fine-tuning of reaction parameters are central to optimizing the synthesis. Different stages of the synthesis may require different catalytic systems.

In reductive amination of 1-benzyl-4-methylpiperidin-3-one (B104484) to form the corresponding amine, Lewis acids such as Titanium(IV) isopropoxide are used to catalyze the reaction with methylamine (B109427). google.comgoogleapis.com The reducing agent in this step is also critical; while sodium triacetoxyborohydride (B8407120) is effective, its pyrophoric and moisture-sensitive nature presents safety risks for large-scale production, prompting the search for safer alternatives. googleapis.com

For hydrogenation reactions, such as the debenzylation of downstream intermediates, palladium-based catalysts are preferred. google.com Palladium on carbon (Pd/C) and 20% wet palladium hydroxide (B78521) on carbon are commonly used. google.com Process optimization involves defining the ideal catalyst loading (e.g., a substrate to catalyst mass ratio of 1:0.1 to 1:0.3), hydrogen pressure (10-60 psi), and temperature (40-60 °C) to ensure complete and efficient reaction. google.com

In the condensation step of some synthetic routes, a condensing agent like sodium methoxide (B1231860) is used. guidechem.com The reaction temperature is a critical parameter to refine; for instance, while higher temperatures (e.g., 95°C) can accelerate the reaction, they may also promote side reactions that decrease the yield and purity of the final product. guidechem.com

Table 2: Catalyst and Condition Optimization in Piperidone Synthesis

| Reaction Step | Catalyst/Reagent | Key Conditions | Purpose & Findings |

|---|---|---|---|

| Reductive Amination | Titanium(IV) isopropoxide. google.comgoogleapis.com | Methanolic methylamine. | Catalyzes imine formation for subsequent reduction. |

| Hydrogenation | 20% Pd(OH)₂/C. google.com | 45-55 °C, 15 psi H₂. google.com | Efficient debenzylation; optimized for high conversion. google.com |

| Condensation | Sodium methoxide. guidechem.com | 65-85 °C. guidechem.com | Acts as a cheap condensing agent; temperature optimized to balance yield and purity. guidechem.com |

| Asymmetric Reduction | Iridium-based chiral catalysts. googleapis.com | Hydrogenation conditions. | Used to create specific stereoisomers, achieving high cis isomer ratio. googleapis.com |

Solvent Effects and Green Chemistry Considerations

The choice of solvent affects reaction rates, solubility, and work-up procedures, and is a key focus of green chemistry, which aims to reduce the environmental impact of chemical processes. acs.orgmdpi.com

In the synthesis of this compound and its derivatives, various solvents are employed. Methanol is frequently used as a solvent for reduction steps with sodium borohydride (B1222165) and in reductive amination processes. google.comguidechem.com It is also used in combination with water as a co-solvent system for the chemical resolution of enantiomers. google.comgoogle.com For condensation reactions, toluene is often the solvent of choice. guidechem.com In hydrogenation steps, a range of solvents including methanol, ethanol (B145695), and tetrahydrofuran (B95107) can be used, with methanol often being preferred. google.com

Green chemistry principles encourage the minimization of hazardous substances and the use of safer solvents. acs.orgnih.gov The use of reagents like the moisture-sensitive sodium triacetoxyborohydride and the lachrymatory benzyl bromide are significant drawbacks in terms of safety and large-scale production. googleapis.com This drives the development of alternative, safer synthetic routes. googleapis.com

Table 3: Solvents Used in the Synthesis of this compound and Derivatives

| Solvent | Reaction Step | Role/Consideration |

|---|---|---|

| Methanol | Reduction, Reductive Amination, Hydrogenation. google.comguidechem.com | Good solubility for reactants; common choice for catalytic reactions. |

| Water | Hydrolysis, Resolution (co-solvent). google.comgoogle.com | Used in hydrolysis and as a green co-solvent with methanol for salt crystallization. google.com |

| Toluene | Condensation. guidechem.com | Effective for Dieckmann-type condensation steps. |

| Ethanol | Hydrogenation. google.com | Alternative solvent for hydrogenation. |

| Tetrahydrofuran (THF) | Hydrogenation. google.com | Alternative solvent for hydrogenation. |

Chemical Reactivity and Mechanistic Transformations of 1 Benzyl 6 Methylpiperidin 3 One

Carbonyl Group Transformations

The ketone functionality is the most prominent site for chemical reactions in 1-Benzyl-6-methylpiperidin-3-one, serving as an electrophilic center for a variety of nucleophilic attacks and related transformations.

The reduction of the carbonyl group in this compound provides access to the corresponding secondary alcohol, 1-benzyl-6-methylpiperidin-3-ol. This transformation is a fundamental step in the synthesis of many biologically active piperidine (B6355638) scaffolds. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions, potentially yielding either cis or trans diastereomers with respect to the methyl group at the C-6 position.

Commonly employed reducing agents include complex metal hydrides. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is effective for this transformation. google.comderpharmachemica.com More potent reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although they may offer less selectivity if other reducible functional groups are present in the molecule. derpharmachemica.com The synthesis of the related compound 1-Benzyl-4-methyl-piperidin-3-ol has been documented via the reduction of the corresponding ketone. derpharmachemica.com

| Reagent | Solvent | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 1-Benzyl-6-methylpiperidin-3-ol | google.comderpharmachemica.com |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 1-Benzyl-6-methylpiperidin-3-ol | derpharmachemica.com |

The electrophilic carbon of the carbonyl group readily undergoes attack by various carbon- and heteroatom-based nucleophiles. These reactions are pivotal for introducing molecular complexity and creating new carbon-carbon or carbon-heteroatom bonds.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the ketone to form tertiary alcohols. This reaction provides a direct route to C-3 functionalized piperidines with a new alkyl or aryl substituent. For example, the ketone can react with a Grignard reagent to generate a tertiary alcohol derivative. vulcanchem.com

Enamine and Imine Formation: The ketone can react with secondary amines to form enamine intermediates, which are valuable nucleophiles in their own right for subsequent alkylation or acylation reactions. ntu.edu.sg Reaction with primary amines leads to the formation of imines (or Schiff bases), which can be isolated or used in situ for further transformations like reductive amination.

Wittig Reaction: The Wittig reaction, involving a phosphonium (B103445) ylide, can be employed to convert the carbonyl group into an exocyclic double bond (an alkene), offering a pathway to further functionalization.

| Reagent Class | Intermediate/Product | Significance | Reference |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | C-C bond formation, introduction of alkyl/aryl groups. | vulcanchem.com |

| Secondary Amines | Enamine | Versatile nucleophilic intermediate for further functionalization. | ntu.edu.sg |

| Primary Amines | Imine | Precursor for reductive amination to form secondary amines. | nih.gov |

| Phosphonium Ylides | Alkene | Conversion of carbonyl to an exocyclic double bond. |

Reductive amination is one of the most powerful methods for converting the carbonyl group of this compound into a diverse array of primary, secondary, or tertiary amines. The process typically involves the in situ formation of an imine or enamine intermediate by reaction with an amine, followed by its immediate reduction. This one-pot procedure is highly efficient for synthesizing 3-amino-piperidine derivatives, which are common substructures in pharmaceutical agents. derpharmachemica.com

A variety of reducing agents and conditions have been developed for this transformation. A process for a closely related isomer, 1-benzyl-4-methylpiperidin-3-one (B104484), utilizes methanolic methylamine (B109427) in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride. google.comgoogleapis.com Titanium(IV) isopropoxide acts as a Lewis acid and dehydrating agent to promote imine formation. google.com Another established method employs sodium triacetoxyborohydride (B8407120) (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. googleapis.com For industrial-scale synthesis, catalytic hydrogenation using reagents like Raney Nickel (Raney-Ni) in the presence of ammonia (B1221849) or an amine is also a viable route. researchgate.net More recently, biocatalytic approaches using imine reductases (IREDs) have emerged as a sustainable and highly stereoselective alternative. nih.gov

| Amine Source | Reducing Agent / Catalyst | Conditions | Product | Reference |

| Methylamine | Titanium(IV) isopropoxide, then Sodium Borohydride | Methanol, ambient temperature | (1-Benzyl-6-methylpiperidin-3-yl)-methylamine | google.comgoogleapis.com |

| Methylamine | Sodium Triacetoxyborohydride (STAB) | Sealed tube | (1-Benzyl-6-methylpiperidin-3-yl)-methylamine | googleapis.com |

| Ammonia | Raney-Ni, H₂ | Methanol | 1-Benzyl-6-methylpiperidin-3-amine | researchgate.net |

| Various Amines | Imine Reductase (IRED) | Aqueous buffer, cofactor (e.g., NADPH) | Chiral 3-amino-piperidine derivatives | nih.gov |

Functionalization and Modification of the Piperidine Ring

Beyond the carbonyl group, the piperidine ring itself can be subjected to various transformations, including substitution reactions and rearrangements that alter the core heterocyclic structure.

N-Debenzylation: The N-benzyl group is a common protecting group for the piperidine nitrogen and can be removed under various conditions, most typically via catalytic hydrogenation. Reagents such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst) under a hydrogen atmosphere effectively cleave the benzyl (B1604629) group to yield the corresponding secondary amine, 6-methylpiperidin-3-one (B3326965). google.comdrugfuture.com This unmasks the nitrogen atom for subsequent functionalization, such as acylation, alkylation, or sulfonylation. google.comnih.gov

Ring Functionalization via Enamine Intermediates: As mentioned previously, enamine intermediates can be trapped with electrophiles. For instance, a reaction involving an enamine intermediate of a related piperidin-2-one with iodine and a cyanide source leads to the formation of a 2-cyano-3-iodo piperidine derivative, demonstrating a method for introducing substituents at the C-2 position. ntu.edu.sg

Nucleophilic Substitution: The amine derivative of the title compound, (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine, can act as a nucleophile. It undergoes nucleophilic substitution with compounds like 4-chloropyrrolo[2,3-d]pyrimidine to form a new C-N bond at the 3-position of the piperidine ring. google.com

While less common than functionalization, reactions that alter the size of the piperidine ring are mechanistically plausible and represent powerful strategies for accessing different heterocyclic systems.

Ring Expansion: Cyclic ketones are classic substrates for ring expansion reactions. wikipedia.org

Tiffeneau–Demjanov Rearrangement: This reaction could potentially expand the six-membered piperidine ring to a seven-membered azepane ring. The sequence would involve converting the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization to initiate a rearrangement.

Beckmann Rearrangement: Conversion of the ketone to its corresponding oxime, followed by treatment with an acid catalyst (e.g., polyphosphoric acid), could trigger a Beckmann rearrangement. This would result in the formation of a seven-membered lactam (azepan-4-one derivative) by insertion of the nitrogen atom into a C-C bond adjacent to the original carbonyl group. wikipedia.org

Cascade Ring Expansion: Modern synthetic methods involving cascade reactions can be used to construct medium-sized rings (8-11 members) from smaller ring precursors, often avoiding high-dilution conditions. nih.govrsc.org Such strategies could potentially be adapted for the expansion of piperidone systems.

Ring-Opening Reactions: Ring-opening of the piperidine core is generally disfavored due to the stability of the ring. However, under specific conditions, such as certain rearrangements or cleavage reactions, the ring can be opened. For example, the von Braun reaction, involving the treatment of a tertiary amine with cyanogen (B1215507) bromide, can lead to the cleavage of a C-N bond, resulting in a ring-opened product.

Reactions Involving the N-Benzyl Substituent

The N-benzyl group in this compound plays a dual role. It serves as a protecting group for the piperidine nitrogen, which can be removed to allow for further functionalization. Additionally, the aromatic ring of the benzyl group itself can undergo various chemical transformations.

Selective N-Debenzylation Methodologies

The removal of the N-benzyl group, or N-debenzylation, is a key strategic step in the synthetic application of this compound and its derivatives. This transformation yields the corresponding secondary amine, 6-methylpiperidin-3-one, a valuable intermediate for the introduction of alternative N-substituents. The most prevalent and efficient method for this purpose is catalytic hydrogenolysis.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and widely employed method for N-debenzylation due to its high efficiency, atom economy, and the ease of recycling the catalyst. researchgate.net This method involves the cleavage of the carbon-nitrogen bond using hydrogen gas in the presence of a metal catalyst. Palladium-based catalysts are by far the most frequently used for this transformation. researchgate.net

Research on related N-benzyl piperidine structures provides detailed insights into effective reaction conditions. For instance, the debenzylation of N-((3R, 6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a close analog of the title compound, is successfully achieved using 20% wet palladium hydroxide on carbon (Pd(OH)₂/C). google.com This reaction proceeds under mild conditions, with a hydrogen pressure of 15 psi at a temperature of 45-55 °C in a methanol solvent. google.com Similarly, the debenzylation of other complex piperidine derivatives has been reported using palladium on carbon (Pd/C) or palladium hydroxide on carbon, often referred to as Pearlman's catalyst. researchgate.netgoogle.comgoogleapis.com The choice of catalyst can be influenced by the presence of other functional groups in the molecule; for example, Pd(OH)₂/C is often preferred when sulfur-containing groups are present, as they can poison a Pd/C catalyst. researchgate.net

The efficiency of the hydrogenolysis can be affected by several factors, including the choice of solvent, temperature, pressure, and the specific type of catalyst used. researchgate.net Solvents such as methanol, ethanol, and tetrahydrofuran are commonly employed. google.com

| Catalyst | Reagents/Conditions | Substrate Example | Product | Yield | Citation |

| 20% Pd(OH)₂/C (wet) | H₂, 15 psi, 45-55 °C, Methanol | N-((3R, 6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified | google.com |

| Pd/C | H₂, various pressures and temperatures | N-benzyl piperidine | Piperidine | High | researchgate.net |

| Palladium Catalyst | H₂, Pivalic Acid, n-Butanol/Water | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified | googleapis.com |

Alternative Debenzylation Methods

While catalytic hydrogenolysis is dominant, alternative methods exist that can be advantageous when the substrate contains functional groups susceptible to reduction, such as alkenes or alkynes. researchgate.net One such method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. researchgate.net This base-promoted process offers a complementary approach to the more common reductive methods. The proposed mechanism involves the formation of a benzylic anion, which is then oxidized. researchgate.net This method has been shown to be effective for a wide variety of nitrogen-containing heterocycles. researchgate.net

| Reagents | Conditions | Substrate Example | Product | Yield | Citation |

| KOtBu, O₂ | DMSO, Room Temperature | 1-Benzyl-benzimidazole | Benzimidazole | 87% | researchgate.net |

Transformations on the Aromatic Moiety

Beyond cleavage, the aromatic ring of the N-benzyl substituent can be chemically modified, leading to novel analogs with different electronic and steric properties. A significant transformation in this category is the Birch reduction.

Birch Reduction

The Birch reduction is a powerful method for the partial reduction of aromatic rings, converting them into 1,4-cyclohexadienes. wikipedia.org This reaction is carried out using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol (like ethanol or tert-butanol) serving as a proton source. wikipedia.orgnumberanalytics.com Unlike catalytic hydrogenation, which tends to reduce the aromatic ring completely to a cyclohexane, the Birch reduction provides a non-conjugated diene product. wikipedia.org

The mechanism involves the transfer of solvated electrons from the metal-ammonia solution to the aromatic ring, forming a radical anion. lscollege.ac.in This is followed by protonation by the alcohol to give a cyclohexadienyl radical. A second electron transfer creates a cyclohexadienyl anion, which is then protonated a final time to yield the 1,4-cyclohexadiene (B1204751) product. lscollege.ac.in

The regioselectivity of the Birch reduction is influenced by the nature of the substituents on the aromatic ring. lscollege.ac.in For an N-benzyl group, which is connected via a methylene (B1212753) linker, the phenyl ring behaves as an alkyl-substituted benzene. Electron-donating groups, such as alkyls, direct the reduction to produce a final product where the double bonds are attached to the substituted carbon. lscollege.ac.in This reaction offers a pathway to convert the flat, aromatic benzyl group into a three-dimensional cyclohexadienyl moiety, significantly altering the shape and properties of the parent molecule.

| Reaction | Reagents | Product Type | Key Features | Citation |

| Birch Reduction | Na or Li, Liquid NH₃, Alcohol (e.g., EtOH) | 1,4-Cyclohexadiene derivative | Partial reduction of the aromatic ring; avoids complete saturation. | wikipedia.orgnumberanalytics.com |

This transformation is particularly valuable in medicinal chemistry for exploring new regions of chemical space by introducing non-aromatic, cyclic structures while retaining the core piperidinone scaffold.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A complete NMR analysis of 1-Benzyl-6-methylpiperidin-3-one would involve a suite of one-dimensional and two-dimensional experiments to assign all proton and carbon signals and to define the compound's stereochemistry.

Detailed ¹H and ¹³C NMR Spectral Assignments

A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons. The expected signals would include multiplets for the aromatic protons of the benzyl (B1604629) group, typically in the 7.2-7.4 ppm range. The benzylic methylene (B1212753) protons (N-CH₂-Ph) would likely appear as a singlet or a pair of doublets. The protons on the piperidine (B6355638) ring, including the methine proton at C6 adjacent to the methyl group, and the methylene protons at C2, C4, and C5, would resonate in the aliphatic region, with their specific chemical shifts and coupling constants revealing their spatial relationships. The methyl group protons at C6 would likely appear as a doublet.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon (C3) expected around 208-212 ppm, the carbons of the phenyl ring between 127-138 ppm, the benzylic carbon, and the aliphatic carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons would be particularly sensitive to the ring's conformation.

Table 1: Anticipated ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet | - |

| Benzyl-CH₂ | ~3.60 | Singlet or AB quartet | - |

| H-2 | 2.50 - 3.00 | Multiplet | - |

| H-4 | 2.20 - 2.60 | Multiplet | - |

| H-5 | 1.80 - 2.20 | Multiplet | - |

| H-6 | 2.80 - 3.20 | Multiplet | - |

Table 2: Anticipated ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (C3) | 208 - 212 |

| Phenyl (quaternary) | 137 - 139 |

| Phenyl (CH) | 127 - 130 |

| Benzyl-CH₂ | 55 - 60 |

| C2 | 45 - 55 |

| C4 | 40 - 50 |

| C5 | 20 - 30 |

| C6 | 50 - 60 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the relative stereochemistry, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidine ring, for instance, by showing correlations between H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the piperidine ring's carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons that are close to each other, which is vital for determining the molecule's conformation. For piperidine rings, which typically adopt a chair conformation, NOESY can distinguish between axial and equatorial substituents. For this compound, NOESY would clarify the orientation of the methyl group at C6 (axial or equatorial) by observing its spatial proximity to other protons on the ring.

Dynamic NMR for Conformational Equilibrium Studies

Piperidine rings can undergo chair-chair interconversion. The presence of bulky substituents, like the benzyl group, can influence the rate and equilibrium of this process. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could provide insight into the conformational flexibility of this compound. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers (ΔG‡) for conformational changes, such as ring inversion or restricted rotation around the N-CH₂ bond. beilstein-journals.orgresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₁₃H₁₇NO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with high confidence. beilstein-journals.org

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| C₁₃H₁₈NO | [M+H]⁺ | 204.1383 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to collision-induced dissociation to generate a series of fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the cleavage of the benzyl group, leading to a prominent ion at m/z 91 (the tropylium (B1234903) ion, C₇H₇⁺). Another common fragmentation pathway for N-benzyl compounds is the alpha-cleavage, resulting in the loss of a hydrogen radical or other substituents from the carbon adjacent to the nitrogen, leading to the formation of a stable iminium ion. The piperidine ring itself could also undergo fragmentation, leading to smaller charged species. Analyzing these pathways would provide definitive structural confirmation.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the bond lengths, bond angles, and torsional angles of a molecule, providing a detailed picture of its solid-state conformation. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

In the case of this compound, which contains a stereocenter at the 6-position, X-ray crystallographic analysis of a single crystal would be invaluable. The analysis would reveal the puckering of the piperidin-3-one (B1582230) ring, which typically adopts a chair or boat conformation. It would also define the orientation of the equatorial or axial methyl group at the 6-position and the conformation of the N-benzyl group relative to the heterocyclic ring. The resulting crystal structure would serve as a definitive reference for the solid-state conformation of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ketone group within the piperidinone ring, typically observed in the region of 1700-1740 cm⁻¹. The C-N stretching vibration of the tertiary amine would also be present. Additionally, the spectra would show bands associated with the aromatic C-H and C=C stretching vibrations of the benzyl group, as well as the aliphatic C-H stretching and bending vibrations of the piperidinone ring and the methyl group. A detailed analysis of the vibrational spectra can confirm the presence of these functional groups and provide insights into the molecular structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretching | 1720 - 1740 |

| Tertiary Amine (C-N) | Stretching | 1250 - 1020 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful, non-invasive tool to probe the molecular characteristics of 1-Benzyl-6-methylpiperidin-3-one. Through the application of theoretical models and computational power, it is possible to gain deep insights into the molecule's electronic structure, conformational possibilities, behavior in solution, and reactivity. These theoretical investigations are crucial for understanding the fundamental properties that govern its chemical behavior and for predicting its interactions, complementing and guiding experimental work.

Role As a Key Intermediate in Complex Organic Synthesis

Precursor for Substituted Piperidine (B6355638) Derivatives and Alkaloid Analogues

The piperidine moiety is a common scaffold in a vast number of biologically active compounds and natural products, including many alkaloids. 1-Benzyl-6-methylpiperidin-3-one serves as a convenient starting point for the synthesis of various substituted piperidine derivatives. The ketone functionality can be subjected to a variety of reactions, such as reductions, reductive aminations, and additions of nucleophiles, to introduce further diversity at the 3-position of the piperidine ring.

For instance, the reduction of the ketone to a hydroxyl group, followed by further functionalization, can lead to a range of 3-substituted piperidines. Moreover, the N-benzyl group can be readily removed via catalytic hydrogenation, liberating the secondary amine for further reactions, such as acylation or alkylation, to produce a library of N-substituted piperidine derivatives. While direct synthesis of complex alkaloids from this compound is not extensively documented in readily available literature, its structural similarity to key intermediates in alkaloid synthesis suggests its potential in the creation of alkaloid analogues for drug discovery and development.

Building Block in the Synthesis of Advanced Heterocyclic Systems

The reactivity of this compound extends to its use as a foundational element in the construction of more complex, fused, and spirocyclic heterocyclic systems. The ketone and the adjacent methylene (B1212753) group can participate in condensation reactions with various reagents to form new rings fused to the piperidine core. For example, reactions with dinucleophiles can lead to the formation of bicyclic structures.

While specific examples detailing the use of this compound in the synthesis of advanced heterocyclic systems are not abundant, the principles of heterocyclic chemistry support its utility in this regard. The closely related compound, 1-benzyl-3-methoxycarbonyl-4-piperidone, has been utilized in constructing spirocyclic and polycyclic architectures through Michael additions and cyclocondensations. This suggests that this compound could similarly be employed in the synthesis of novel heterocyclic frameworks.

Applications in the Multistep Synthesis of Pharmaceutical Intermediates

One of the most significant applications of this compound and its isomers is in the synthesis of intermediates for active pharmaceutical ingredients (APIs). The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to stereoselectively introduce substituents is crucial for biological activity.

The conversion of this compound to its corresponding amine derivative, (1-benzyl-6-methylpiperidin-3-yl)amine, creates a bifunctional molecule that can be used to build complex polycyclic scaffolds. This amine can undergo reactions to form new rings, leading to rigid and three-dimensional structures that are of interest in modern drug design. These complex scaffolds can serve as frameworks for the development of new therapeutic agents with improved potency and selectivity.

A critical application of derivatives of this compound is in the synthesis of specific drug precursors. A notable example is the synthesis of an intermediate for PF-06651600, a Janus kinase (JAK) inhibitor. The synthesis of PF-06651600 utilizes the chiral amine, (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine, as a key starting material. google.com This amine is the direct product of the stereoselective reductive amination of this compound.

It is important to distinguish this from the synthesis of Tofacitinib, another JAK inhibitor. While the synthesis of Tofacitinib also involves a substituted piperidine intermediate, it specifically utilizes the structural isomer, 1-benzyl-4-methylpiperidin-3-one (B104484). unl.pt The reductive amination of this isomer leads to the key intermediate required for the Tofacitinib structure.

The following table summarizes the key properties of this compound and its related amine derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C13H17NO | 203.28 | 83413-42-7 |

| 1-Benzyl-6-methylpiperidin-3-amine | C13H20N2 | 204.31 | 1315368-30-9 |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for piperidone derivatives, including N-benzyl-substituted ones, is vibrant and focused on several key areas. The N-benzyl group is recognized for its ability to enhance solubility and facilitate crucial molecular interactions within biological systems. researchgate.net

Key Research Areas:

Synthetic Methodology: A significant portion of research is dedicated to developing new and efficient ways to synthesize polysubstituted piperidones. nih.govacs.org This includes the use of multi-component reactions, which allow for the construction of complex molecules in a single step, often with high stereoselectivity. nih.govacs.org

Pharmaceutical Intermediates: 1-Benzyl-4-methylpiperidin-3-one (B104484), a closely related isomer, serves as a key intermediate in the synthesis of important pharmaceutical compounds. google.comgoogleapis.com For example, it is a precursor to (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a crucial component for the synthesis of Tofacitinib, a drug used for treating rheumatoid arthritis. unl.ptresearchgate.net

Medicinal Chemistry: The N-benzyl piperidine (B6355638) scaffold is a common feature in many approved drugs and clinical candidates. nih.govresearchgate.net Research is ongoing to explore its utility for various therapeutic targets. For instance, new N-benzyl-piperidine derivatives have been designed and synthesized as potential multitarget inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. nih.gov

Identification of Remaining Synthetic Challenges

Despite advancements, several challenges remain in the synthesis of substituted piperidinones like 1-Benzyl-6-methylpiperidin-3-one.

Key Synthetic Hurdles:

Scalability and Cost: Some existing synthetic routes for related N-benzyl-piperidones are not suitable for large-scale industrial production due to the use of expensive or hazardous reagents, and often require purification by column chromatography, which is not cost-effective on a large scale. google.com For example, the synthesis of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine from 1-Benzyl-4-methylpiperidin-3-one has been performed in a sealed tube with sodium triacetoxyborohydride (B8407120), a moisture-sensitive reagent, making it difficult to scale up. googleapis.com

Yield and Purity: Many reported preparation methods suffer from low yields, low purity, and poor quality of the final product, making them unsuitable for industrialization. google.com

Stereocontrol: While some methods offer high diastereoselectivity, achieving precise control over the stereochemistry of multiple chiral centers in polysubstituted piperidones remains a significant challenge. nih.govacs.org The synthesis of intermediates for drugs like Tofacitinib often results in a mixture of diastereomers that require separation. unl.pt

Reaction Conditions: Some synthetic procedures require harsh conditions, such as high pressure or the use of pyrophoric reagents like lithium aluminium hydride, which pose safety risks and are not ideal for large-scale manufacturing. googleapis.com

Exploration of Novel Chemical Transformations and Applications

Future research is likely to focus on overcoming the aforementioned synthetic challenges and exploring new applications for this compound and its derivatives.

Future Research Directions:

| Area of Focus | Description | Potential Impact |

| Novel Synthetic Methods | Development of "one-pot" syntheses and the use of more environmentally friendly and cost-effective catalysts and reagents. google.com | Simplification of production processes, reduction of costs, and improved sustainability. |

| Catalytic Systems | Exploration of new catalytic systems, including asymmetric catalysis, to achieve higher stereoselectivity in the synthesis of specific isomers. | Access to enantiomerically pure compounds for improved pharmacological profiling. |

| New Therapeutic Targets | Investigation of the N-benzyl piperidine scaffold for its potential against a wider range of biological targets beyond current applications. nih.govresearchgate.net | Discovery of new therapeutic agents for various diseases. |

| Chemical Probes | Use of this compound as a starting material for the synthesis of chemical probes to study biological processes. | Enhanced understanding of disease mechanisms and target validation. |

| Materials Science | Exploration of the incorporation of the piperidone motif into new polymers or materials. | Development of novel materials with unique properties. |

The development of efficient and scalable synthetic routes is a primary goal. google.com There is a clear need to develop processes that are suitable for industrial production, focusing on high yields, purity, and cost-effectiveness. google.com Furthermore, the N-benzyl piperidine motif's proven value in medicinal chemistry suggests that this compound could serve as a valuable building block for creating new libraries of compounds for drug discovery programs. nih.govresearchgate.net The exploration of its reactivity in novel chemical transformations, such as the Piloty-Robinson reaction for creating complex heterocyclic systems, could also open up new avenues for its application. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl-6-methylpiperidin-3-one in a laboratory setting?

A common approach involves coupling reactions using piperidine derivatives and benzylating agents. For example, bromo- or chloropyridine intermediates (e.g., 2-chloro-3-trifluoromethylpyridine) can react with benzyl-substituted amines under anhydrous conditions in DMF, catalyzed by potassium carbonate at elevated temperatures (110°C). Post-reaction purification via liquid-liquid extraction (ethyl acetate/water) and drying over sodium sulfate is recommended . Structural analogs, such as 1-benzyl-2-methylpiperidin-3-one, suggest similar synthetic routes involving reductive amination or alkylation of piperidinone precursors .

Q. How should researchers handle and store this compound to ensure safety and stability?

This compound should be stored in a sealed container under inert gas (e.g., nitrogen) at room temperature, away from moisture and ignition sources. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist . Toxicity data are limited, so assume acute hazards (H315, H319, H335) and conduct all work in a fume hood .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and methyl substituents on the piperidinone ring. Mass spectrometry (MS) provides molecular weight verification (theoretical: 203.28 g/mol for the analog 1-benzyl-2-methylpiperidin-3-one) . Infrared (IR) spectroscopy can identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bonds.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Cross-validation using X-ray crystallography is recommended. Programs like SHELXL or SHELXT enable precise refinement of crystal structures, resolving ambiguities in NMR or MS data. For example, SHELXL’s 2015 updates improved handling of disorder in benzyl or methyl groups . If crystallography is unavailable, computational methods (DFT calculations) can predict NMR chemical shifts for comparison with experimental data.

Q. What strategies optimize the stereoselective synthesis of this compound derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can control stereochemistry at the piperidinone ring. For fluorinated analogs (e.g., benzyl-4-aminopiperidine derivatives), studies show that fluorination at specific positions alters reactivity and stability, requiring tailored reaction conditions (e.g., low-temperature lithiation) . Reaction monitoring via HPLC with chiral columns ensures enantiomeric excess (ee) ≥95%.

Q. How can researchers assess the compound’s potential bioactivity in preclinical studies?

In vitro assays (e.g., enzyme inhibition, receptor binding) should precede in vivo testing. For piperidinone derivatives, structural analogs like pyridazin-3-one compounds exhibit activity in CNS targets, suggesting screening against neurological receptors (e.g., dopamine or serotonin receptors) . Dose-response curves and toxicity profiling (e.g., MTT assays) are critical to establish therapeutic indices.

Q. What analytical methods ensure purity and compliance with pharmaceutical standards?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>98%). Residual solvents (e.g., DMF) must comply with ICH Q3C guidelines, quantified via gas chromatography (GC). For regulatory alignment, reference standards (e.g., USP-grade ammonium acetate buffer, pH 6.5) are recommended for method validation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.